molecular formula C7H3ClF3I B085914 1-Chloro-3-iodo-5-(trifluoromethyl)benzene CAS No. 1189352-83-7

1-Chloro-3-iodo-5-(trifluoromethyl)benzene

Cat. No.: B085914
CAS No.: 1189352-83-7
M. Wt: 306.45 g/mol
InChI Key: LJWHHSGVKPUZEL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It’s known to be used as a reagent or intermediate in organic synthesis , suggesting that its targets could be various depending on the specific reactions it’s involved in.

Mode of Action

It’s known to act as a fluorinating or iodinating agent in some reactions . This suggests that it might interact with its targets by donating or accepting fluorine or iodine atoms, leading to changes in the chemical structure of the targets.

Biochemical Pathways

Given its role as a reagent or intermediate in organic synthesis , it’s likely that the compound could be involved in a variety of biochemical pathways, depending on the specific reactions it’s used in.

Pharmacokinetics

It’s known that the compound is slightly soluble in water and soluble in organic solvents such as ethanol and chloroform . This suggests that its bioavailability could be influenced by factors such as the solvent used and the specific conditions of the environment it’s introduced into.

Result of Action

Given its role as a reagent or intermediate in organic synthesis , it’s likely that its action results in the formation of new chemical compounds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Chloro-3-iodo-5-(trifluoromethyl)benzene. For instance, it’s known to decompose under light and is unstable under high temperature or high pressure conditions . Therefore, it’s recommended to store the compound in a dark, cool, and dry place .

Preparation Methods

The synthesis of 1-Chloro-3-iodo-5-(trifluoromethyl)benzene typically involves the reaction between fluorides and iodides. One common method includes the use of fluorinating and iodinating agents under controlled conditions . The reaction conditions often require a dry and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve multi-step synthesis starting from simpler aromatic compounds, with each step carefully controlled to ensure high yield and purity .

Chemical Reactions Analysis

1-Chloro-3-iodo-5-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Chloro-3-iodo-5-(trifluoromethyl)benzene has several applications in scientific research:

Properties

IUPAC Name

1-chloro-3-iodo-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3I/c8-5-1-4(7(9,10)11)2-6(12)3-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWHHSGVKPUZEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50572040
Record name 1-Chloro-3-iodo-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189352-83-7
Record name 1-Chloro-3-iodo-5-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1189352-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-3-iodo-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-3-iodo-5-(trifluoromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.243.155
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Chloro-6-iodo-4-(trifluoromethyl)benzenamine (i.e. the product of Example 4) (31.8 g, 98.9 mmol) was added to hydrochloric acid (36%, 190 mL) and the mixture was warmed to 55-60° C. for 20 min. The mixture was cooled to 0° C. Sodium nitrite (13.6 g, 197 mmol) in water (36 mL) was added over 30 min. When the addition was complete the mixture was stirred at 0-5° C. for 70 min. Hypophosphorous acid (50%, 36.5 mL, 351 mmol) was added dropwise at 5-10° C. over 40 min. When the addition was complete the mixture spontaneously warmed briefly to 35° C., and was then cooled to 10-20° C. After stirring at 10-20° C. for 2 h, the mixture was stored in a refrigerator overnight. Then the mixture was warmed to room temperature and was stirred for 1 h. The mixture was diluted with water (400 mL) and extracted with ether (2×250 mL). The combined extracts were dried and evaporated. Distillation gave the product as an oil (19.93 g, 66% yield), b.p. 98-112° C. at 2.0 kPa.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
190 mL
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step Two
Name
Quantity
36 mL
Type
solvent
Reaction Step Two
Quantity
36.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Yield
66%

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